molecular formula C12H10F3NO B2567489 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline CAS No. 881932-89-4

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline

Cat. No.: B2567489
CAS No.: 881932-89-4
M. Wt: 241.213
InChI Key: MRFXVPXZCFQGLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline is C12H10F3NO. The structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Quinoline derivatives have been found to be reactive, with the keto form being more reactive than the enol form . The reactivity parameters such as ionization potential, electron affinity, global hardness, global softness, electronegativity, chemical potential, and electrophilicity index were calculated .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with methoxy and trifluoromethyl groups, are recognized for their anticorrosive properties. These compounds exhibit high effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly valuable in materials science and engineering, where corrosion resistance is crucial for the longevity and reliability of metal components (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antituberculosis Activity

Substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, including potent activity against Mycobacterium tuberculosis. The presence of methoxy groups, along with other substituents, has been found to influence the antimicrobial efficacy of these compounds, making them promising leads for the development of new antimicrobial agents (Jaso, Zarranz, Aldana, & Monge, 2005).

Pharmaceutical Intermediates

The synthesis of quinoline derivatives serves as a foundation for creating pharmaceutically active compounds. These intermediates are crucial for developing medications with potential applications in treating various diseases. The efficient and scalable synthesis of such derivatives underscores their importance in pharmaceutical research and drug development (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Anticancer Activities

Research into substituted quinolines has also uncovered their potential as anticancer agents. Specific derivatives have demonstrated promising anti-breast cancer activities, offering a new avenue for cancer treatment research. The synthesis of these compounds and their evaluation against cancer cell lines highlight the therapeutic potential of quinoline derivatives in oncology (Shi, Nguyen, Battina, Rana, Chiang, & Hua, 2008).

Luminescence and Optical Properties

Quinoline derivatives are also notable for their luminescent properties, which have applications in materials science and chemistry. The study of hydrogen-bonding interactions in luminescent quinoline-triazoles, for instance, provides insights into how molecular structure influences luminescence, potentially leading to new materials for optical devices and sensors (Bai, Young, & Hor, 2017).

Properties

IUPAC Name

4-methoxy-2-methyl-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFXVPXZCFQGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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